molecular formula C27H36N2O6 B1662448 4-(4-Octadecylphenyl)-4-oxobut-2-enoic acid CAS No. 134531-42-3

4-(4-Octadecylphenyl)-4-oxobut-2-enoic acid

Cat. No.: B1662448
CAS No.: 134531-42-3
M. Wt: 428.6 g/mol
InChI Key: JWNUBAIGCVTLMJ-UHFFFAOYSA-N
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Description

4-(4-Octadecylphenyl)-4-oxobut-2-enoic acid is a carbonyl compound with the molecular formula C28H44O3 It is characterized by the presence of a long octadecyl chain attached to a phenyl ring, which is further connected to a butenoic acid moiety

Preparation Methods

The synthesis of 4-(4-Octadecylphenyl)-4-oxobut-2-enoic acid typically involves the reaction of 4-octadecylphenyl ketone with maleic anhydride under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as toluene, and a catalyst, such as p-toluenesulfonic acid. The mixture is heated under reflux for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

4-(4-Octadecylphenyl)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using appropriate reagents and conditions.

Scientific Research Applications

4-(4-Octadecylphenyl)-4-oxobut-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Octadecylphenyl)-4-oxobut-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The long octadecyl chain allows for incorporation into lipid bilayers, potentially affecting membrane fluidity and function. The phenyl and butenoic acid moieties can interact with specific proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

4-(4-Octadecylphenyl)-4-oxobut-2-enoic acid can be compared with other similar compounds, such as:

  • 4-(4-Acetylanilino)-2-methyl-4-oxo-2-butenoic acid
  • 4-(2-Methoxycarbonyl)anilino-4-oxo-2-butenoic acid
  • 4-(4-Methoxyanilino)-4-oxo-2-butenoic acid

These compounds share similar structural features but differ in the substituents attached to the phenyl ring or the butenoic acid moiety.

Properties

IUPAC Name

4-(4-octadecylphenyl)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-19-21-26(22-20-25)27(29)23-24-28(30)31/h19-24H,2-18H2,1H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBESASFHIWDSCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610143
Record name 4-(4-Octadecylphenyl)-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134531-42-3
Record name 4-(4-Octadecylphenyl)-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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